4-(Pyrimidin-2-yloxy)benzonitrile
Description
Contextualization of Pyrimidine-Benzonitrile Hybrid Scaffolds in Contemporary Chemical Research
In the landscape of modern chemical research, the fusion of distinct chemical moieties into hybrid structures has emerged as a powerful strategy for the discovery of novel compounds with unique properties. Among these, pyrimidine-benzonitrile hybrid scaffolds have garnered considerable attention. The pyrimidine (B1678525) ring, a fundamental component of nucleic acids, is a privileged scaffold in medicinal chemistry, known to impart a wide range of biological activities. nih.govmdpi.com The benzonitrile (B105546) unit, an aromatic ring bearing a nitrile group, serves as a versatile synthetic intermediate and a key structural element in various functional materials. numberanalytics.comnumberanalytics.com The strategic combination of these two pharmacophores and functional groups within a single molecule, such as in 4-(Pyrimidin-2-yloxy)benzonitrile, creates a chemical entity with potential applications spanning from drug discovery to materials science. The exploration of such hybrid scaffolds is driven by the principle of molecular hybridization, where the resulting molecule may exhibit enhanced or entirely new functionalities compared to its individual components.
Overview of Aromatic Ethers and Nitriles in Organic Synthesis and Functional Materials
Aromatic ethers, characterized by an ether linkage to an aromatic ring, are a significant class of organic compounds. numberanalytics.com They are prevalent in natural products and serve as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers. numberanalytics.comnumberanalytics.com The ether linkage can influence the electronic properties of the aromatic ring and provide conformational flexibility to the molecule. mdpi.com In the realm of functional materials, aromatic ethers are incorporated into polymers to enhance thermal stability and processability. mdpi.comrsc.org
Aromatic nitriles, containing a cyano (-C≡N) group attached to an aromatic ring, are highly valuable in organic synthesis. numberanalytics.comnumberanalytics.com The nitrile group is a versatile functional group that can be converted into various other functionalities, including amines, carboxylic acids, and amides, making aromatic nitriles key building blocks for complex molecules. numberanalytics.com Furthermore, the strong electron-withdrawing nature of the nitrile group significantly influences the electronic properties of the aromatic ring, a feature that is exploited in the design of functional materials such as dyes and materials for energy storage. numberanalytics.comfiveable.me
Scope and Significance of Research on this compound and Analogues
Chemical Profile of this compound
Physicochemical Properties
This compound is a solid compound with a melting point reported to be in the range of 111-113°C. Its molecular formula is C₁₁H₇N₃O, which corresponds to a molar mass of 197.19 g/mol . chemscene.com
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O | chemscene.com |
| Molar Mass | 197.19 g/mol | chemscene.com |
| Melting Point | 111-113 °C | |
| Appearance | Not specified in search results | |
| Solubility | Not specified in search results | |
| Storage Condition | 2-8°C |
Structural Elucidation
The structure of this compound features a pyrimidine ring linked to a benzonitrile moiety through an oxygen atom, forming an ether bond. The systematic name for this compound is 4-((pyrimidin-2-yl)oxy)benzonitrile. While a specific crystal structure for this exact compound was not found in the provided search results, analysis of a related compound, 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623), reveals insights into the probable structural characteristics. In that analogue, there is evidence of electronic conjugation between the cyano group, the benzene (B151609) ring, and the ether oxygen atom. nih.gov It is likely that similar electronic effects are present in this compound, influencing its chemical reactivity and physical properties.
Spectroscopic Data
Detailed spectroscopic data such as ¹H NMR, ¹³C NMR, and IR spectra for this compound were not explicitly available in the search results. However, based on the known chemical shifts of similar pyrimidine and benzonitrile derivatives, one could predict the expected spectral features. For instance, the ¹H NMR spectrum would likely show signals corresponding to the protons on the pyrimidine and benzene rings. The ¹³C NMR spectrum would exhibit resonances for the carbon atoms in both aromatic rings, the nitrile carbon, and the carbons of the pyrimidine ring. The IR spectrum would be expected to show a characteristic absorption band for the nitrile group (C≡N) stretching vibration.
Synthesis and Reactivity
Synthetic Routes to this compound
The synthesis of this compound typically involves a nucleophilic aromatic substitution reaction. A common method would be the reaction of 2-chloropyrimidine (B141910) with 4-cyanophenol in the presence of a suitable base. The base, such as potassium carbonate, facilitates the deprotonation of the hydroxyl group of 4-cyanophenol, forming a phenoxide ion which then acts as a nucleophile, displacing the chloride from the pyrimidine ring.
Chemical Reactivity and Potential Transformations
The chemical reactivity of this compound is dictated by the functional groups present: the pyrimidine ring, the ether linkage, and the nitrile group. The pyrimidine ring can undergo electrophilic substitution reactions, though it is generally less reactive than benzene. The ether linkage can be cleaved under harsh conditions, such as with strong acids like HBr or HI. numberanalytics.com The nitrile group is a versatile functional handle and can be hydrolyzed to a carboxylic acid or a primary amide, or reduced to a primary amine. numberanalytics.com It can also participate in cycloaddition reactions. numberanalytics.com
Applications in Chemical Synthesis and Materials Science
Role as a Chemical Intermediate
Due to its array of functional groups, this compound is a valuable intermediate in organic synthesis. The pyrimidine and benzonitrile moieties can be further functionalized to build more complex molecular architectures. For example, the nitrile group can be converted to a tetrazole ring, a common bioisostere for a carboxylic acid in medicinal chemistry. The presence of the pyrimidine ring offers multiple sites for further chemical modification.
Potential in the Development of Functional Materials
The structural characteristics of this compound suggest its potential use in the development of functional materials. The combination of the electron-rich pyrimidine ring and the electron-withdrawing benzonitrile group can lead to interesting photophysical properties, making it a candidate for applications in organic electronics. The rigid aromatic structure could also be incorporated into polymers to enhance their thermal and mechanical properties. Aromatic ethers are known to improve the thermal stability and processability of polymers. mdpi.comrsc.org
Structure
3D Structure
Properties
IUPAC Name |
4-pyrimidin-2-yloxybenzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3O/c12-8-9-2-4-10(5-3-9)15-11-13-6-1-7-14-11/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJOHLRSDLHLMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)OC2=CC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20358510 | |
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47196214 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
353259-03-7 | |
| Record name | 4-(pyrimidin-2-yloxy)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20358510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Ii. Synthetic Methodologies and Chemical Transformations
Direct Synthetic Pathways for 4-(Pyrimidin-2-yloxy)benzonitrile
The direct construction of the this compound scaffold is most commonly accomplished through two main approaches: nucleophilic aromatic substitution on a pyrimidine (B1678525) ring or ether bond formation starting from a phenolic precursor.
Nucleophilic aromatic substitution (SNAr) is a powerful and widely employed method for the synthesis of substituted pyrimidines. nih.govnih.gov This approach involves the reaction of a pyrimidine ring bearing a suitable leaving group, typically a halogen at the C2 position, with a nucleophile. In the context of this compound synthesis, 4-cyanophenol or its corresponding phenoxide acts as the nucleophile.
The pyrimidine ring, being an electron-deficient heterocycle, is inherently activated towards nucleophilic attack. nih.gov The presence of a good leaving group, such as a chlorine or bromine atom, at the 2-position facilitates the substitution reaction. The reaction is typically carried out in the presence of a base to deprotonate the 4-cyanophenol, thereby increasing its nucleophilicity.
Table 1: Examples of SNAr Reactions for Aryl-Oxy-Pyrimidine Synthesis
| Pyrimidine Substrate | Nucleophile | Base | Solvent | Conditions | Product | Yield (%) |
| 2-Chloropyrimidine (B141910) | 4-Hydroxybenzonitrile (B152051) | K2CO3 | DMF | 80 °C | This compound | High |
| 2-Bromopyrimidine (B22483) | 4-Hydroxybenzonitrile | NaH | THF | Reflux | This compound | Good |
| 2,4-Dichloropyrimidine | 4-Hydroxybenzonitrile | Cs2CO3 | Dioxane | 100 °C | 4-((4-Chloropyrimidin-2-yl)oxy)benzonitrile | Varies |
Note: This table represents generalized conditions. Specific reaction parameters may vary based on the detailed experimental procedure.
An alternative and equally important strategy involves the formation of the ether bond from the opposite perspective, utilizing a phenolic precursor. In this approach, a derivative of 4-hydroxybenzonitrile is reacted with a suitable pyrimidine-based electrophile. A common method is the Williamson ether synthesis, where the sodium or potassium salt of 4-hydroxybenzonitrile is reacted with a 2-halopyrimidine.
Another powerful technique is the Ullmann condensation, a copper-catalyzed reaction that is particularly effective for the formation of diaryl ethers. This reaction can be employed to couple 4-hydroxybenzonitrile with a 2-halopyrimidine, often in the presence of a copper catalyst and a base at elevated temperatures.
Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have also been adapted for C-O bond formation, providing a versatile route to aryl ethers. beilstein-journals.org While more commonly used for C-N bond formation, these methods can be applied to the synthesis of this compound under specific catalytic conditions. beilstein-journals.org
Synthetic Routes to Key Intermediates for this compound Synthesis
The efficient synthesis of this compound relies heavily on the availability of appropriately functionalized precursors.
The primary benzonitrile (B105546) precursor is 4-hydroxybenzonitrile. This can be synthesized from 4-aminobenzonitrile (B131773) through a diazotization reaction followed by hydrolysis. Another route involves the cyanation of 4-bromophenol (B116583) using a cyanide source, such as copper(I) cyanide, in a Rosenmund-von Braun reaction. The direct oxidation of p-tolunitrile (B1678323) can also yield 4-cyanobenzoic acid, which can then be converted to the corresponding phenol.
Table 2: Synthesis of 4-Hydroxybenzonitrile
| Starting Material | Reagents | Reaction Type | Product |
| 4-Aminobenzonitrile | NaNO2, H2SO4; then H2O, heat | Diazotization/Hydrolysis | 4-Hydroxybenzonitrile |
| 4-Bromophenol | CuCN | Rosenmund-von Braun | 4-Hydroxybenzonitrile |
| p-Tolunitrile | KMnO4; then further steps | Oxidation | 4-Hydroxybenzonitrile |
2-Halopyrimidines are crucial electrophilic partners in the synthesis of this compound. 2-Chloropyrimidine, a common starting material, can be prepared from 2-hydroxypyrimidine (B189755) (or its tautomer, pyrimidin-2(1H)-one) by treatment with a chlorinating agent like phosphorus oxychloride (POCl3). nih.gov Similarly, 2-bromopyrimidine can be obtained using phosphorus oxybromide (POBr3). The synthesis of 2-hydroxypyrimidine itself typically starts from the condensation of urea (B33335) with malondialdehyde or a synthetic equivalent.
Strategies for Functional Group Interconversion within the this compound Scaffold
Once the core structure of this compound is assembled, further chemical modifications can be performed to access a variety of derivatives. fiveable.mesolubilityofthings.com These functional group interconversions (FGIs) are essential for creating molecular diversity and for fine-tuning the properties of the final compounds. fiveable.mesolubilityofthings.com
The nitrile group is a versatile functional handle. It can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 4-(pyrimidin-2-yloxy)benzoic acid. solubilityofthings.com Reduction of the nitrile group, for instance with lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation, affords the corresponding aminomethyl derivative, [4-(pyrimidin-2-yloxy)phenyl]methanamine. vanderbilt.eduimperial.ac.uk The nitrile can also be converted into a tetrazole ring via reaction with an azide, such as sodium azide, often in the presence of a Lewis acid.
The pyrimidine ring itself can also be a site for further functionalization, although this can be more challenging due to the electron-deficient nature of the ring. Electrophilic aromatic substitution on the pyrimidine ring is generally difficult but can be achieved under forcing conditions or with highly activated substrates. More commonly, if further substitution on the pyrimidine ring is desired, it is often introduced at an earlier stage of the synthesis, for example by starting with a di- or tri-substituted pyrimidine.
Table 3: Functional Group Interconversions of this compound
| Starting Material | Reagents | Product |
| This compound | H3O+, heat | 4-(Pyrimidin-2-yloxy)benzoic acid |
| This compound | 1. LiAlH4, 2. H2O | [4-(Pyrimidin-2-yloxy)phenyl]methanamine |
| This compound | NaN3, NH4Cl | 2-((4-(2H-Tetrazol-5-yl)phenyl)oxy)pyrimidine |
Nitrile Group Transformations (e.g., Reduction, Hydrolysis)
The nitrile, or cyano (-C≡N), group is a versatile functional handle, capable of undergoing several important transformations. researchgate.net
Reduction: The nitrile group can be readily reduced to a primary amine (-(CH₂)NH₂). This transformation is typically accomplished using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). numberanalytics.comlibretexts.org The reaction proceeds via nucleophilic attack of a hydride on the electrophilic carbon of the nitrile, ultimately yielding the amine after an aqueous workup. libretexts.org This conversion is fundamental for introducing a flexible, basic, and nucleophilic aminomethyl group, opening avenues for further functionalization, such as amide or sulfonamide formation.
Hydrolysis: The nitrile group can be hydrolyzed to either an amide (-CONH₂) or a carboxylic acid (-COOH) under acidic or basic conditions. numberanalytics.comnumberanalytics.com Acid-catalyzed hydrolysis typically involves protonation of the nitrile nitrogen, followed by the nucleophilic attack of water. numberanalytics.comrsc.org Base-catalyzed hydrolysis involves the direct attack of a hydroxide (B78521) ion on the nitrile carbon. numberanalytics.com The reaction can often be stopped at the amide stage under controlled conditions, or driven to completion to form the carboxylic acid with heat or more forceful reagents. numberanalytics.com These transformations replace the linear nitrile group with polar, hydrogen-bonding functionalities, significantly altering the molecule's physicochemical properties.
Table 1: Key Transformations of the Nitrile Group in this compound
| Transformation | Reagents | Product Functional Group |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Primary Amine (-CH₂NH₂) |
| Partial Hydrolysis | H₂O, H⁺ or OH⁻ (mild conditions) | Carboxamide (-CONH₂) |
| Full Hydrolysis | H₂O, H⁺ or OH⁻ (strong conditions) | Carboxylic Acid (-COOH) |
Aromatic Ring Functionalizations (e.g., Oxidation, Electrophilic Substitution)
The molecule contains two different aromatic rings: the electron-deficient pyrimidine ring and the substituted benzene (B151609) ring. Their distinct electronic properties dictate their reactivity towards functionalization.
Benzene Ring: The benzene ring is substituted with an ether linkage (an activating, ortho-, para-directing group) and a nitrile group (a deactivating, meta-directing group). In electrophilic aromatic substitution (SEAr) reactions like nitration or halogenation, the outcome is governed by the interplay of these two substituents. wikipedia.orgyoutube.com Given the strong deactivating nature of the cyano group, electrophilic attack is generally disfavored. However, if forced, the substitution would likely be directed to the positions ortho to the activating ether linkage and meta to the deactivating nitrile group.
Pyrimidine Ring: The pyrimidine ring is an electron-deficient heterocycle due to the presence of two electronegative nitrogen atoms. This inherent electron deficiency makes it highly resistant to electrophilic substitution. wikipedia.org Instead, it is more susceptible to nucleophilic aromatic substitution, particularly if a suitable leaving group is present on the ring.
Oxidation: Oxidation of the molecule would likely target the more electron-rich portions. While the aromatic rings are generally stable, harsh oxidation conditions, for instance with potassium permanganate (B83412) (KMnO₄), could potentially lead to cleavage of the rings or oxidation of any alkyl substituents if they were present. The ether linkage itself can be susceptible to cleavage under certain oxidative conditions.
Advanced Catalytic Approaches in Synthesis and Derivatization
Modern catalytic methods offer efficient and selective ways to synthesize and modify complex molecules like this compound.
Metal-Catalyzed Coupling Reactions (e.g., Buchwald-Hartwig Amination for related C-N bond formation)
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen (C-N) bonds. numberanalytics.com This reaction is instrumental in synthesizing aryl amines from aryl halides or triflates and primary or secondary amines. numberanalytics.com While this compound itself is the product of a C-O coupling, the Buchwald-Hartwig reaction is highly relevant for the synthesis of its analogues. For instance, a bromo-substituted pyrimidine could be coupled with various anilines or alkylamines to generate a library of N-aryl or N-alkyl pyrimidine derivatives. nih.govebi.ac.uknih.gov The reaction mechanism involves a catalytic cycle of oxidative addition, amine coordination and deprotonation, and reductive elimination. numberanalytics.com This method is prized for its broad substrate scope and functional group tolerance. libretexts.org
Table 2: Buchwald-Hartwig Amination for Analog Synthesis
| Aryl Halide/Triflate | Amine | Catalyst/Ligand System | Product Type |
| 2-Chloropyrimidine derivative | Substituted Aniline | Pd(OAc)₂ / S-Phos | N-Aryl pyrimidine derivative |
| 6-Bromopyrido[2,3-d]pyrimidine | N-methylaniline | Pd(OAc)₂ / X-Phos | N-Aryl-N-methyl derivative |
| Aryl Triflates | Anilines | Palladium Catalyst | 4-Arylamino derivative |
This table illustrates the application of the Buchwald-Hartwig reaction to related pyrimidine systems, as described in the literature. nih.govnih.gov
Heterogeneous Photocatalysis in Related Nitrile Functionalizations
Heterogeneous photocatalysis has emerged as a green and sustainable tool in organic synthesis. Materials like graphitic carbon nitride (g-C₃N₄) act as semiconductor photocatalysts that, upon absorbing light, generate electron-hole pairs. rsc.org These charge carriers can initiate redox reactions. This technology has been applied to a variety of transformations, including those involving nitriles. For example, visible-light-mediated, metal-free C-H amination reactions using a photocatalyst in combination with other reagents have been developed. researchgate.net Such advanced methods could potentially be adapted for the functionalization of the benzonitrile moiety or other positions in this compound, offering novel pathways for derivatization under mild conditions.
Multi-Step Synthesis Design and Optimization
The construction of complex molecules based on the this compound scaffold necessitates thoughtful multi-step synthesis design.
Sequential Reaction Schemes for Complex Derivative Preparation
The synthesis of elaborate derivatives often involves a sequence of reactions where the product of one step becomes the substrate for the next. Such sequential or cascade reactions are highly efficient. For example, a synthetic route could begin with a substituted 2-chloropyrimidine. The first step would be a nucleophilic aromatic substitution with 4-hydroxybenzonitrile to form the core ether linkage. Subsequently, the nitrile group could be transformed as described in section 2.3.1.
An alternative strategy involves building the pyrimidine ring itself as part of the sequence. A single-step method for converting N-vinyl amides into pyrimidine derivatives using amide activation followed by nitrile addition has been reported, which could be integrated into a larger synthetic plan. wikipedia.orgnih.gov
Furthermore, sequential cross-coupling reactions are a powerful tool. A di-halogenated pyrimidine could first undergo a selective C-O coupling to install the phenoxybenzonitrile moiety, followed by a Buchwald-Hartwig amination at a different position to introduce an amino substituent. researchgate.net The optimization of such sequences involves careful selection of catalysts, ligands, and reaction conditions to ensure selectivity and high yields at each step. nih.gov For instance, a reported synthesis of a related pyrimidine derivative involved the initial reaction of 2-Methylthio-4-pyrimidinone with 4-Aminobenzonitrile, followed by reaction with 4-Toluenesulfonyl chloride to yield the final product, demonstrating a simple and efficient two-step sequence. researchgate.net
Tandem Reaction Architectures (e.g., Aza-Cope/Mannich Reactions involving related structures)
A prominent example of a tandem reaction that holds potential for the elaboration of structures related to this compound is the aza-Cope/Mannich reaction. This reaction sequence involves a cationic 2-aza-Cope rearrangement, which is a type of acs.orgacs.org-sigmatropic rearrangement, followed by an intramolecular Mannich cyclization. wikipedia.orgresearchgate.net The aza-Cope rearrangement itself is a heteroatomic variant of the Cope rearrangement and is known to proceed at significantly lower temperatures than its all-carbon counterpart, a characteristic attributed to the presence of a charged nitrogen atom which lowers the activation energy barrier. wikipedia.org
The synthetic utility of the aza-Cope rearrangement is most powerfully realized when it is coupled with a subsequent, thermodynamically favorable reaction, such as the Mannich cyclization. wikipedia.org This tandem sequence typically begins with the formation of an iminium ion from an appropriately substituted amine and an aldehyde. The resulting unsaturated iminium ion then undergoes the acs.orgacs.org-sigmatropic aza-Cope rearrangement to generate a new enol and iminium ion intermediate. This intermediate is perfectly poised for the subsequent intramolecular Mannich reaction, which leads to the formation of a new carbon-carbon bond and a heterocyclic ring system, most commonly an acyl-substituted pyrrolidine. wikipedia.orgchem-station.com The entire process can occur in a single step with high yields and stereoselectivity. wikipedia.org
While no specific examples of Aza-Cope/Mannich reactions involving this compound have been documented in the literature, the principles of this reaction can be extended to hypothetical scenarios involving suitably functionalized derivatives. For instance, a derivative of this compound bearing an allylic amine functionality could, in principle, undergo such a tandem reaction. The general transformation is depicted below:
Hypothetical Aza-Cope/Mannich Reaction of a this compound Derivative
| Starting Material | Reagents and Conditions | Intermediate | Product |
| A suitably substituted allylic amine derivative of this compound | Aldehyde (e.g., paraformaldehyde), Acid catalyst (e.g., CSA), Heat | In situ generated iminium ion, followed by rearrangement and cyclization | A complex heterocyclic structure incorporating the this compound moiety |
This table represents a hypothetical reaction based on established principles of the Aza-Cope/Mannich reaction.
The successful application of this tandem reaction to related heterocyclic systems has been extensively demonstrated. For example, the aza-Cope/Mannich reaction has been a key step in the total synthesis of complex alkaloids like strychnine (B123637) and crinine, showcasing its power in constructing intricate molecular frameworks. wikipedia.org Research by Overman and coworkers has extensively detailed the scope and high stereospecificity of this reaction, which is often dictated by a preference for a chair-like transition state in the rearrangement step. wikipedia.org
The yields for aza-Cope/Mannich reactions in the synthesis of various heterocyclic compounds are often high, as illustrated in the following table based on published findings for related structures:
Reported Yields for Aza-Cope/Mannich Reactions in Heterocyclic Synthesis
| Reactant Type | Reaction Conditions | Product Type | Yield (%) | Reference |
| Aldehydes and 2-alkoxy-3-butenamines | Mild heating for several hours | Acyl-substituted pyrrolidine | Excellent | wikipedia.org |
| Bicyclooctenylamine with paraformaldehyde and CSA | Refluxing benzene | Azatricyclo[4.4.0.02,8]decanone derivative | Unsuccessful | nih.gov |
| Octenylamine with formalin and KCN, then CSA and paraformaldehyde | Heating | N-methylated starting material | - | nih.gov |
| Amino alcohol precursor | Heating | Acyl-substituted pyrrolidine | ~90% | wikipedia.org |
Other tandem reactions have also been successfully applied to the synthesis of pyrimidine derivatives. For instance, a two-step tandem synthesis has been developed for sugar-containing pyrimidine derivatives in continuous-flow microreactors, offering excellent regioselectivity and high efficiency. rsc.orgresearchgate.net Another approach involves the oxidation of homopropargyl alcohols followed by isomerization and intramolecular addition to yield bicyclic pyrimidine nucleosides. acs.orgnih.gov These examples underscore the versatility of tandem strategies in generating diverse pyrimidine-based scaffolds.
Iii. Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation
NMR spectroscopy is the cornerstone for determining the carbon-hydrogen framework of organic molecules. For 4-(pyrimidin-2-yloxy)benzonitrile, ¹H and ¹³C NMR, along with two-dimensional techniques, are essential for assigning each specific atom within the molecule's structure.
In ¹H NMR spectroscopy, the chemical environment of each proton determines its resonance frequency (chemical shift). The spectrum of this compound is expected to show distinct signals for the protons on the pyrimidine (B1678525) ring and the benzonitrile (B105546) ring.
The pyrimidine ring contains three protons. The proton at the 5-position (H-5) typically appears as a triplet, coupled to the two equivalent protons at the 4- and 6-positions. These two equivalent protons (H-4 and H-6) would appear as a doublet.
The benzonitrile moiety has four protons on the aromatic ring, exhibiting a characteristic AA'BB' system for a 1,4-disubstituted benzene (B151609) ring. This pattern consists of two doublets, one for the two protons ortho to the ether linkage and another for the two protons ortho to the nitrile group.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Pyrimidine H-4, H-6 | ~8.6 | Doublet |
| Pyrimidine H-5 | ~7.1 | Triplet |
| Benzonitrile H (ortho to -O-) | ~7.3 | Doublet |
Note: Predicted values are based on typical chemical shifts for pyrimidine and substituted benzonitrile structures.
¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The molecule has a total of 11 carbon atoms, but due to symmetry in the pyrimidine ring, some carbons are chemically equivalent. Key expected signals include the nitrile carbon (-C≡N), which is typically found in the 115-120 ppm range, and the carbons of the two aromatic rings. The carbon atom attached to the ether oxygen (C-2 of pyrimidine and C-1 of the benzene ring) will be shifted downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Pyrimidine C-2 | ~163 |
| Pyrimidine C-4, C-6 | ~158 |
| Pyrimidine C-5 | ~118 |
| Benzonitrile C-CN | ~118 |
| Benzonitrile C-ipso (attached to CN) | ~108 |
| Benzonitrile C (ortho to -CN) | ~134 |
| Benzonitrile C (ortho to -O-) | ~122 |
Note: Predicted values are based on typical chemical shifts for pyrimidine and substituted benzonitrile structures.
Two-dimensional (2D) NMR experiments are crucial for confirming the assignments made from 1D spectra and establishing connectivity between different parts of the molecule.
COSY (Correlation Spectroscopy): This experiment would show correlations between coupled protons. For instance, a cross-peak between the pyrimidine H-5 signal and the H-4/H-6 signal would confirm their adjacent relationship. Similarly, correlations between the ortho and meta protons on the benzonitrile ring would be visible.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most critical 2D experiment for this molecule, as it shows correlations between protons and carbons over two to three bonds. Crucially, it would show a correlation from the benzonitrile protons ortho to the ether linkage to the C-2 carbon of the pyrimidine ring, and conversely from the pyrimidine H-4/H-6 protons to the ipso-carbon of the benzonitrile ring, confirming the presence of the C-O-C ether linkage that connects the two ring systems.
Infrared (IR) and Raman Spectroscopy for Vibrational Analysis and Functional Group Identification
Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum of this compound is expected to be dominated by several key absorptions. The most prominent and diagnostic peak would be the stretching vibration of the nitrile group (C≡N), which appears in a sharp, intense band around 2220-2230 cm⁻¹. researchgate.netnist.gov Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C=C and C=N stretching vibrations within the aromatic and heteroaromatic rings would appear in the 1400-1600 cm⁻¹ region. The C-O-C ether linkage would show characteristic asymmetric and symmetric stretching bands, typically around 1250 cm⁻¹ and 1050 cm⁻¹, respectively. nih.gov
Raman spectroscopy would provide complementary information. The nitrile stretch is also typically strong in the Raman spectrum. The symmetric vibrations of the aromatic rings are often more intense in Raman than in IR, providing a clearer fingerprint of the aromatic systems.
Table 3: Key Predicted IR and Raman Vibrational Frequencies for this compound
| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3100-3000 |
| Nitrile (C≡N) | Stretch | 2230-2220 |
| Aromatic C=C/C=N | Stretch | 1600-1400 |
| Aryl Ether (C-O-C) | Asymmetric Stretch | ~1250 |
Note: Predicted values are based on established group frequencies and data for analogous structures.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis
UV-Vis spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons to higher energy orbitals. sphinxsai.com This technique provides insight into the electronic structure and extent of conjugation within the molecule.
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Studies
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the exact molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.
For this compound (molecular formula C₁₁H₇N₃O), the molecular ion peak (M⁺) in a high-resolution mass spectrum would confirm its molecular weight of 197.19 g/mol . nih.gov The fragmentation pattern under electron impact (EI) ionization would likely involve characteristic losses. Common fragmentation pathways for related structures include the cleavage of the ether bond and fragmentation of the heterocyclic ring. researchgate.net
Key expected fragments could include:
Loss of the pyrimidine ring or benzonitrile moiety.
A fragment corresponding to the pyrimidin-2-oxy cation or the 4-cyanophenoxy cation.
Loss of small, stable molecules like HCN from the pyrimidine or benzonitrile rings, a common fragmentation pathway for nitrogen-containing heterocycles and nitriles.
Table 4: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Benzonitrile |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unequivocal confirmation of the elemental composition of this compound. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within 5 ppm, which allows for the determination of a unique molecular formula from the observed exact mass. This technique is essential for distinguishing between compounds with the same nominal mass but different elemental compositions.
For this compound, with a molecular formula of C₁₁H₇N₃O, HRMS is used to verify its identity by comparing the experimentally measured mass with the theoretically calculated exact mass. nih.gov The high resolving power of HRMS instruments also aids in identifying and characterizing impurities, even at trace levels.
| Parameter | Value | Source |
| Molecular Formula | C₁₁H₇N₃O | chemicalbook.com |
| Nominal Mass | 197 g/mol | chemicalbook.com |
| Calculated Exact Mass | 197.0589 Da | (Calculated) |
| Required Mass Accuracy | < 5 ppm | nih.gov |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity Assessment and Mixture Analysis
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hybrid technique used for the separation, identification, and quantification of individual components within a sample mixture. gcms.cz For this compound, LC-MS is the method of choice for assessing its purity profile. The liquid chromatography stage separates the target compound from any impurities, such as starting materials, by-products, or degradation products, based on their differential partitioning between a stationary and a mobile phase. mdpi.com
Following separation, the mass spectrometer detects the eluted compounds, providing mass-to-charge (m/z) ratio data that confirms the identity of the main peak as this compound and helps in the structural characterization of any impurities. nih.gov The robustness of LC-MS methods allows for the analysis of thousands of injections without significant loss of performance, making it ideal for quality control in a production environment. gcms.cz
| Parameter | Description | Typical Application |
| Retention Time (RT) | The time taken for the compound to elute from the LC column. A characteristic value for a specific compound under defined conditions. | Confirms the identity of the main peak and separates it from impurities. |
| Mass-to-Charge (m/z) | The ratio of the mass of an ion to its charge. Used to confirm the molecular weight of the compound and its fragments. | The primary peak should correspond to the [M+H]⁺ or [M-H]⁻ ion of the target compound. |
| Peak Area | Proportional to the amount of the compound present. | Used to quantify the purity of the sample (e.g., >99%) and determine the percentage of impurities. |
X-ray Diffraction (XRD) for Solid-State Structural Determination
X-ray Diffraction (XRD) is the most definitive technique for investigating the three-dimensional atomic and molecular structure of crystalline solids. The method relies on the principle of Bragg's Law, where a beam of X-rays is scattered by the electron clouds of atoms arranged in a periodic lattice. usp.org The resulting diffraction pattern of constructive interferences provides fundamental information about the crystal structure, including the size and geometry of the unit cell and the arrangement of molecules within it. usp.orgunits.it This technique is non-destructive and is paramount for identifying crystalline phases, determining crystallographic purity, and studying polymorphism. usp.orgresearchgate.net
Single-Crystal X-ray Diffraction Analysis of this compound and its Derivatives
Single-Crystal X-ray Diffraction (SCXRD) provides the most precise and unambiguous determination of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions. mdpi.com While a specific crystal structure for this compound is not publicly documented, analysis of closely related derivatives provides valuable insights into its likely solid-state conformation.
For instance, the crystal structure of 4-(prop-2-yn-1-yloxy)benzonitrile (B1620623) has been determined. nih.gov The analysis revealed key structural features, such as the dihedral angle between the benzene ring and the ether linkage, and the electronic conjugation between the cyano group, the aromatic ring, and the ether oxygen atom. nih.gov In the crystal, molecules were found to be linked by hydrogen bonds and π–π stacking interactions, forming a three-dimensional network. nih.gov Such detailed structural information is crucial for understanding structure-property relationships. researchgate.net
Crystal Data for the Derivative 4-(prop-2-yn-1-yloxy)benzonitrile
| Parameter | Value |
|---|---|
| Chemical Formula | C₁₀H₇NO |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 6.033 (4) |
| b (Å) | 7.393 (5) |
| c (Å) | 17.527 (11) |
| β (°) | 90.836 (11) |
| Volume (ų) | 781.7 (9) |
| Z | 4 |
Source: nih.gov
X-ray Powder Diffraction (XRPD) for Polymorphism and Crystalline Phase Analysis
X-ray Powder Diffraction (XRPD) is an essential tool for the characterization of polycrystalline materials and is widely used in the pharmaceutical industry to study polymorphism. units.itresearchgate.net Polymorphism is the ability of a compound to exist in two or more different crystal structures, which can have different physicochemical properties. researchgate.net Each polymorphic form gives a unique XRPD pattern, which serves as a "fingerprint" for that specific crystal phase. americanpharmaceuticalreview.com
The XRPD pattern is a plot of diffraction intensity versus the scattering angle (2θ). By comparing the XRPD pattern of a sample to reference patterns, one can identify the polymorphic form, detect crystalline impurities, or analyze phase transitions. usp.orgmdpi.com For this compound, XRPD would be the primary technique to identify and distinguish between potential polymorphs that could arise under different crystallization conditions.
Hypothetical XRPD Data for Two Polymorphs of this compound
| Form I (Characteristic Peaks) | Form II (Characteristic Peaks) |
|---|---|
| 2θ Angle (°) | 2θ Angle (°) |
| 8.5 | 9.2 |
| 12.3 | 13.5 |
| 17.0 | 18.1 |
| 21.8 | 22.5 |
| 25.6 | 26.0 |
This table is illustrative and shows how different polymorphs would produce distinct diffraction peaks.
Differential Scanning Calorimetry (DSC) in Conjunction with Polymorphism Studies
Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow into a sample and a reference as a function of temperature or time. It is a powerful method used alongside XRPD to investigate polymorphism. shimadzu.comnih.gov Different polymorphs of a substance will exhibit different thermal behaviors, such as distinct melting points, heats of fusion, and solid-solid phase transitions. nih.gov
A DSC thermogram can reveal endothermic events, like melting, and exothermic events, such as crystallization. nih.gov For an enantiotropic system, where one polymorph can reversibly transform into another, DSC can determine the transition temperature. nih.gov For a monotropic system, where one form is always more stable, DSC can show the melting of the metastable form followed by recrystallization into the stable form, which then melts at a higher temperature. shimadzu.com This information is critical for determining the thermodynamic stability of different crystalline forms of this compound.
Hypothetical DSC Data for Two Polymorphs of this compound
| Polymorph | Transition | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy (J/g) |
|---|---|---|---|---|
| Form I | Melting | 145.2 | 148.5 | -95.4 |
| Form II | Melting | 155.8 | 159.1 | -110.2 |
This table illustrates how different polymorphs would have distinct melting points and heats of fusion, with the higher melting form often being the more stable one.
Iv. Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure and geometry of molecules. ijcps.org By employing functionals like B3LYP with a suitable basis set such as 6-311G(d,p), researchers can accurately compute various molecular properties. sphinxsai.com
The first step in computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular conformation. This process involves calculating the molecule's energy at various geometries and identifying the conformation with the minimum energy. For 4-(Pyrimidin-2-yloxy)benzonitrile, this involves determining the rotational barriers around the ether linkage (C-O-C) and the orientation of the pyrimidine (B1678525) and benzonitrile (B105546) rings relative to each other. The optimized geometry represents the molecule's most probable structure in the ground state and serves as the foundation for all subsequent property calculations.
Once the molecular geometry is optimized, a detailed analysis of its structural parameters can be performed. These parameters—bond lengths, bond angles, and dihedral (torsional) angles—define the molecule's architecture.
Bond Lengths: The bond lengths in the benzonitrile and pyrimidine rings are characteristic of aromatic systems. In the related molecule benzonitrile, the C-C bonds within the benzene (B151609) ring are typically around 1.38-1.40 Å, while the C-CN bond is approximately 1.45 Å and the C≡N triple bond is about 1.16 Å. sphinxsai.comresearchgate.net For the ether linkage in a similar structure, 4-(dodecyloxy)benzonitrile, the Ar-O bond length is around 1.37 Å and the O-Alkyl bond is about 1.45 Å. These values are expected to be similar in this compound.
Bond Angles: The bond angles within the aromatic rings are expected to be close to 120°, consistent with sp² hybridization. The C-O-C angle of the ether linkage will likely deviate from the ideal 109.5° of sp³ hybridization due to steric and electronic effects. The C-C-N angle of the nitrile group is predicted to be linear (180°), as is typical for sp hybridized carbon atoms. nist.gov
| Parameter | Atom Connection | Typical Value (Å or °) |
| Bond Length | C-C (Benzene) | 1.39 Å |
| C-C (Pyrimidine) | 1.38 Å | |
| C-N (Pyrimidine) | 1.34 Å | |
| C-O (Aryl) | 1.37 Å | |
| C-O (Pyrimidine) | 1.35 Å | |
| C-CN | 1.45 Å | |
| C≡N | 1.16 Å | |
| Bond Angle | C-C-C (Benzene) | 120.0° |
| C-N-C (Pyrimidine) | 117.0° | |
| C-O-C (Ether) | 118.0° | |
| C-C≡N | 179.0° | |
| Dihedral Angle | C(phenyl)-O-C(pyrimidine)-N | Varies |
Note: The values presented are representative and derived from computational studies on analogous structures. Actual values for this compound would require specific DFT calculations.
Electronic Structure Analysis
The electronic structure dictates the chemical behavior of a molecule. Computational methods provide deep insights into the distribution of electrons and energy levels, which are crucial for understanding reactivity.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. researchgate.net
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrimidine ring and the oxygen atom of the ether linkage, while the LUMO is likely concentrated on the electron-withdrawing benzonitrile group. wuxibiology.com This separation of frontier orbitals indicates a potential for intramolecular charge transfer upon electronic excitation. Wave function theory (WFT) and DFT are complementary approaches for comprehending electronic structure and molecular reactivity. nih.gov
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
Note: These are typical energy values for similar aromatic ether compounds and serve as an illustrative example.
Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to understand the charge distribution and predict the reactive sites of a molecule. chemrxiv.org The MEP map displays the electrostatic potential on the electron density surface, using a color scale to indicate different potential values.
Red Regions: Indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. In this compound, these regions are expected around the nitrogen atoms of the pyrimidine ring, the oxygen atom of the ether linkage, and the nitrogen atom of the nitrile group. researchgate.net
Blue Regions: Indicate areas of positive electrostatic potential, which are electron-deficient and prone to nucleophilic attack. These are typically found around the hydrogen atoms. researchgate.net
Green Regions: Represent areas of neutral or near-zero potential.
The MEP map provides a clear picture of the molecule's charge landscape, highlighting the sites most likely to engage in intermolecular interactions. nih.gov
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the electron density distribution in terms of localized bonds and lone pairs, offering a chemically intuitive picture of bonding. q-chem.com This method quantifies charge distribution by calculating the natural atomic charges on each atom.
Topological Studies of Molecular Interactions
Topological analyses are instrumental in understanding the nature of chemical bonding and electron distribution within a molecule. However, specific research applying these techniques to this compound is not documented in readily available literature.
Electron Localization Function (ELF)
The Electron Localization Function (ELF) is a method used to visualize the localization of electrons, providing a clear distinction between core, bonding, and non-bonding electrons. An ELF analysis of this compound would reveal the electronic structure of the pyrimidine and benzonitrile rings, as well as the ether linkage. At present, no specific ELF studies for this compound have been publicly reported.
Localized Orbital Locator (LOL)
Similar to ELF, the Localized Orbital Locator (LOL) provides insight into regions of high electron localization, offering a complementary perspective on chemical bonding. It is particularly useful for identifying lone pairs and bond regions. A dedicated LOL analysis for this compound is not available in the current body of scientific literature.
Average Local Ionization Energy (ALIE)
Average Local Ionization Energy (ALIE) is a conceptual tool used to probe the reactivity of different regions of a molecule. Lower ALIE values typically indicate sites that are more susceptible to electrophilic attack. A computational study detailing the ALIE surface of this compound would be valuable for predicting its chemical behavior, but such a study has not been published.
Reduced Density Gradient (RDG) Analysis
Reduced Density Gradient (RDG) analysis is a powerful technique for visualizing and characterizing non-covalent interactions within and between molecules. It identifies regions of steric repulsion, van der Waals interactions, and hydrogen bonding. While the principles of RDG are well-established, their specific application to map the intramolecular and intermolecular interactions of this compound has not been documented.
Non-Covalent Interaction (NCI) Analysis for Intermolecular Forces
Non-covalent interactions are crucial in determining the physical properties and supramolecular chemistry of a compound. An NCI analysis provides a detailed picture of these forces.
Hydrogen Bonding Networks
Given the presence of nitrogen atoms in the pyrimidine ring and the nitrile group, this compound has the potential to participate in hydrogen bonding with suitable donor molecules. A computational analysis of its hydrogen bonding networks would involve identifying potential hydrogen bond acceptors, calculating interaction energies, and determining the geometry of these interactions. However, specific studies detailing the hydrogen bonding networks of this compound are absent from the available scientific record.
Theoretical Spectroscopy and Spectroscopic Property Prediction
Theoretical spectroscopy is a vital tool for interpreting experimental spectra and predicting the spectroscopic properties of novel compounds.
The electronic absorption spectrum of this compound in the ultraviolet-visible (UV-Vis) region is determined by the electronic transitions between molecular orbitals. Time-dependent density functional theory (TD-DFT) is a common computational method used to predict UV-Vis spectra. sphinxsai.com To account for the influence of a solvent on the electronic transitions, solvation models are employed. The Integral Equation Formalism for the Polarizable Continuum Model (IEFPCM) is one such implicit solvation model that can be used to simulate the solvent environment. chemscene.com
A theoretical study would involve optimizing the ground-state geometry of this compound and then performing a TD-DFT calculation to obtain the excitation energies and oscillator strengths of the electronic transitions. These calculations would identify the nature of the transitions, such as π→π* or n→π*, and how they are affected by solvent polarity. While a specific computed UV-Vis spectrum for this compound using IEFPCM is not published, theoretical studies on related benzonitrile and pyrimidine derivatives demonstrate the utility of this approach in understanding their electronic properties. derpharmachemica.comsphinxsai.com
Electronic Circular Dichroism (ECD) spectroscopy is a powerful technique for determining the absolute configuration of chiral molecules. While this compound itself is not chiral, the introduction of a chiral center, for instance, by substitution on the pyrimidine or benzonitrile ring, would result in enantiomers. The prediction of ECD spectra for such chiral analogues would be instrumental in assigning their absolute stereochemistry.
The computational approach involves generating the 3D structures of the enantiomers, performing a conformational analysis to identify the most stable conformers, and then calculating the ECD spectrum for each conformer using TD-DFT. The individual spectra are then Boltzmann-averaged to produce the final predicted ECD spectrum, which can be compared with experimental data. Although no specific ECD studies on chiral analogues of this compound have been reported, research on other chiral pyrimidine derivatives has successfully used this method to elucidate their stereochemistry.
Quantitative Structure-Property Relationship (QSPR) Modeling and Parameter Prediction
Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a molecule to its physicochemical properties. These models are widely used in drug discovery and materials science to predict properties without the need for experimental measurements.
Several important physicochemical descriptors for this compound can be predicted using QSPR models and computational algorithms. These descriptors are crucial for assessing the drug-likeness and pharmacokinetic profile of a compound.
LogP : The logarithm of the partition coefficient between n-octanol and water, LogP is a measure of a molecule's lipophilicity.
Topological Polar Surface Area (TPSA) : TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug absorption and transport.
Number of Rotatable Bonds : This descriptor counts the number of bonds that allow free rotation around them. It is related to the conformational flexibility of a molecule.
Based on computational predictions from chemical databases, the following values have been estimated for this compound:
| Descriptor | Predicted Value |
|---|---|
| LogP | 2.3 |
| Topological Polar Surface Area (TPSA) | 58.8 Ų |
| Number of Rotatable Bonds | 2 |
Ion mobility-mass spectrometry (IM-MS) is an analytical technique that separates ions in the gas phase based on their size, shape, and charge. The collision cross section (CCS) is a key parameter derived from IM-MS experiments that reflects the effective area of an ion as it travels through a buffer gas. The prediction of CCS values is becoming increasingly important for the identification of unknown compounds.
Theoretical Investigations of Reaction Mechanisms and Transition States
The synthesis of "this compound" typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, where 4-cyanophenoxide displaces a suitable leaving group, such as a halide, from the 2-position of the pyrimidine ring. Computational studies, particularly using Density Functional Theory (DFT), are instrumental in elucidating the intricate details of this reaction mechanism. researchgate.net
While specific DFT studies exclusively on the synthesis of "this compound" are not extensively reported in the literature, the mechanism can be reliably inferred from computational investigations of analogous SNAr reactions involving pyrimidine and other heterocyclic systems. dntb.gov.uaresearchgate.net These studies consistently point towards a concerted or a stepwise mechanism involving a high-energy intermediate. dntb.gov.ua
Theoretical calculations of analogous SNAr reactions allow for the mapping of the potential energy surface, identifying the energy barriers associated with the transformation. The reaction between a phenoxide and a 2-chloropyrimidine (B141910) derivative is a representative model.
The formation of the diaryl ether proceeds through a transition state with a calculated activation energy barrier. For many SNAr reactions on electron-deficient heterocyclic rings like pyrimidine, the mechanism is often concerted, meaning bond formation and bond breaking occur in a single step, though not necessarily synchronously. researchgate.net In other cases, a stepwise pathway through a high-energy Meisenheimer-like intermediate is observed. researchgate.net The calculated energy barrier for such reactions is a critical determinant of the reaction rate and feasibility under given experimental conditions.
Table 1: Representative Calculated Energetics for an Analogous SNAr Reaction
| Parameter | Representative Energy (kcal/mol) | Description |
| Activation Energy (ΔG‡) | +15 to +25 | The free energy barrier that must be overcome for the reaction to proceed. This range is typical for SNAr reactions that occur at moderate temperatures. |
| Reaction Energy (ΔGrxn) | -10 to -20 | The overall free energy change of the reaction, indicating the thermodynamic favorability. A negative value signifies an exothermic and spontaneous process. |
Note: The values in this table are representative and derived from computational studies on analogous SNAr reactions. researchgate.netresearchgate.net The exact energetics for the synthesis of "this compound" would require a dedicated DFT study.
In a stepwise SNAr mechanism, the reaction proceeds through a distinct intermediate, often referred to as a Meisenheimer complex. In the case of "this compound" synthesis from 2-chloropyrimidine and 4-hydroxybenzonitrile (B152051), this intermediate would involve the addition of the 4-cyanophenoxide to the C2 position of the pyrimidine ring, temporarily disrupting its aromaticity.
The transition state (TS) represents the highest energy point along the reaction coordinate. For a stepwise reaction, there would be two transition states, one leading to the intermediate and one leading from the intermediate to the product. In a concerted mechanism, a single transition state connects the reactants and products. Computational modeling can predict the geometry of these transient species.
Key Structural Features of the Transition State (based on analogous systems):
Elongated C-Cl bond: The bond to the leaving group (e.g., chlorine) is partially broken.
Partially formed C-O bond: The bond between the pyrimidine ring and the oxygen of the cyanophenoxide is in the process of forming.
Distorted Ring Geometry: The pyrimidine ring deviates from planarity to accommodate the sp3-hybridized carbon at the reaction center.
Charge Delocalization: The negative charge is delocalized over the electron-withdrawing groups and the aromatic system, which is crucial for stabilizing the transition state. researchgate.net
Molecular Modeling of Interactions with Biological Targets (non-clinical focus)
While "this compound" is primarily an intermediate in chemical synthesis, its structural motifs—the pyrimidine ring and the benzonitrile group—are present in many biologically active molecules. nih.govnih.gov Molecular modeling techniques, such as docking and pharmacophore generation, can be used to hypothetically explore its potential interactions with various protein targets in a non-clinical research context.
Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. nih.gov Given that many pyrimidine derivatives are known to be kinase inhibitors, a hypothetical docking study could explore the binding of "this compound" to the ATP-binding site of a representative kinase, such as a non-clinical model organism's cyclin-dependent kinase (CDK). nih.gov
In a simulated docking with a CDK, "this compound" would likely orient its pyrimidine ring within the adenine-binding region, mimicking the hydrogen bonding interactions of ATP. The benzonitrile moiety would extend into a more solvent-exposed region or a hydrophobic pocket.
Table 2: Hypothetical Docking Results of this compound with a Model Kinase
| Parameter | Result | Interpretation |
| Binding Affinity (kcal/mol) | -6.0 to -8.0 | This predicted range suggests a moderate binding affinity, typical for fragment-like molecules or initial hits in a drug discovery context. |
| Key Interactions | Hydrogen bonds, π-π stacking | The pyrimidine nitrogens could act as hydrogen bond acceptors with backbone residues of the kinase's hinge region. The aromatic rings could engage in π-π stacking with phenylalanine or tyrosine residues in the active site. |
| Interacting Residues (Example) | Hinge Region (e.g., Leu, Gly), Catalytic Lysine, Gatekeeper Residue | These are common interaction points for kinase inhibitors. The specific residues would depend on the exact kinase model used. |
Note: This data is hypothetical and serves to illustrate the application of molecular docking. The results are based on docking studies of analogous pyrimidine-based kinase inhibitors. nih.gov
A pharmacophore model is an abstract representation of the steric and electronic features that are necessary for a molecule to interact with a specific biological target. chemrxiv.orgarxiv.org A hypothetical pharmacophore model for "this compound" can be generated based on its structural features, which could then be used to search for other molecules with similar interaction potential.
A ligand-based pharmacophore model could be constructed using the structure of "this compound" and other known pyrimidine ether inhibitors of a particular enzyme.
Table 3: Hypothetical Pharmacophore Features for this compound
| Feature | Description | Potential Role in Binding |
| Hydrogen Bond Acceptor (HBA) | The two nitrogen atoms of the pyrimidine ring. | Crucial for anchoring the molecule in a binding site, often by interacting with backbone amide protons in proteins like kinases. |
| Aromatic Ring (AR) | The pyrimidine and benzene rings. | Can participate in π-π stacking or hydrophobic interactions with aromatic residues of a protein. |
| Hydrophobic Feature (HY) | The overall scaffold of the molecule. | Contributes to binding through favorable van der Waals interactions within a hydrophobic pocket. |
| Linker Atom | The ether oxygen. | Provides the correct spatial orientation and conformational flexibility between the two ring systems. |
This pharmacophore model could serve as a 3D query to screen large chemical databases for novel compounds that share these essential features, potentially leading to the discovery of new molecular probes for non-clinical research. nih.gov
V. Reactivity and Stability Investigations
Chemical Stability Under Various Experimental Conditions
The inherent stability of 4-(Pyrimidin-2-yloxy)benzonitrile is a critical parameter for its handling, storage, and application in synthetic chemistry. This section explores its resilience to physical and chemical challenges.
Stability to Temperature and Pressure
Generally, heterocyclic compounds like pyrimidines exhibit a degree of thermal stability due to their aromatic nature. However, the presence of the ether linkage and the nitrile group can influence its decomposition pathway. Thermal decomposition could potentially involve cleavage of the ether bond or reactions involving the nitrile group. The stability of a compound is often assessed through techniques like thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), which provide information on decomposition temperatures and thermal events. In the absence of specific TGA/DSC data for this compound, it is prudent to handle it with care at temperatures approaching its melting point and above.
Interactive Data Table: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₇N₃O | umich.edu |
| Molar Mass | 197.19 g/mol | umich.edu |
| Melting Point | 111-113°C | umich.edu |
| Storage Condition | 2-8°C | umich.edu |
Stability in Different Solvent Systems
The stability of this compound in various solvents is crucial for its use in reactions and purifications. The polarity of the solvent can significantly influence the stability of the solute. While specific studies on the solvolysis of this compound are not extensively documented, general principles of solvent effects on similar molecules can provide insights.
The ether linkage in this compound could be susceptible to cleavage under certain conditions, a reaction that can be influenced by the solvent. Protic solvents, for instance, can participate in solvolysis reactions, especially in the presence of acidic or basic catalysts. Aprotic solvents are generally less likely to cause degradation of the ether bond. The stability of the compound in a range of common organic solvents would be a valuable piece of experimental data for its practical application.
Reactivity Profiles with Common Chemical Agents
The reactivity of this compound is a key aspect of its chemical character, determining its potential for further synthetic transformations. This section explores its compatibility with common classes of reagents.
Oxidizing Agent Compatibility
The pyrimidine (B1678525) ring is generally considered to be electron-deficient and therefore relatively resistant to electrophilic attack, including oxidation. However, strong oxidizing agents can react with the pyrimidine moiety. For instance, alkyl-substituted pyrimidines can undergo oxidation of the alkyl group to a carboxylic acid in the presence of potassium permanganate (B83412) (KMnO₄). researchgate.net The pyrimidine ring itself can also be oxidized under harsh conditions, potentially leading to ring-opening products.
The benzonitrile (B105546) part of the molecule is generally stable to oxidation, although the nitrile group can be hydrolyzed under oxidative conditions in some cases. The ether linkage is also relatively stable to oxidation. Therefore, the primary site of oxidative attack on this compound would likely be the pyrimidine ring, especially if it contains activating substituents. The specific reaction products would depend on the strength of the oxidizing agent and the reaction conditions.
Reducing Agent Compatibility
The reduction of this compound can occur at two primary sites: the pyrimidine ring and the nitrile group. Pyrimidine rings can be reduced, for example by borohydride (B1222165) reagents, to yield di- or tetrahydropyrimidine (B8763341) derivatives. researchgate.net
The nitrile group (-C≡N) can be readily reduced to a primary amine (-CH₂NH₂) using various reducing agents, such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation. The choice of reducing agent would be critical to achieve selective reduction of either the pyrimidine ring or the nitrile group. For instance, milder reducing agents might selectively reduce the nitrile group without affecting the aromatic pyrimidine ring.
Acid-Base Stability
The stability of this compound in acidic and basic media is largely governed by the susceptibility of the ether linkage and the nitrile group to hydrolysis.
Acid Stability: In the presence of strong acids, the ether linkage can undergo cleavage. stackexchange.com This reaction is typically initiated by protonation of the ether oxygen, making the adjacent carbon atoms more susceptible to nucleophilic attack by the counter-ion of the acid. The nitrile group can also be hydrolyzed under acidic conditions, typically proceeding through an amide intermediate to form a carboxylic acid.
Base Stability: The ether linkage is generally more stable under basic conditions than in acidic media. However, strong bases can promote the hydrolysis of the nitrile group to a carboxylate salt. The pyrimidine ring itself is relatively stable to bases, although strong nucleophilic attack can occur under certain conditions.
Interactive Data Table: Predicted Reactivity of this compound
| Reagent Type | Potential Reaction Site | Predicted Outcome |
| Strong Oxidizing Agent (e.g., KMnO₄) | Pyrimidine Ring | Oxidation, potential ring cleavage |
| Strong Reducing Agent (e.g., LiAlH₄) | Nitrile Group, Pyrimidine Ring | Reduction to amine and/or di/tetrahydropyrimidine |
| Catalytic Hydrogenation | Nitrile Group, Pyrimidine Ring | Reduction to amine and/or di/tetrahydropyrimidine |
| Strong Acid (e.g., HBr, HI) | Ether Linkage, Nitrile Group | Cleavage of ether, hydrolysis of nitrile to carboxylic acid |
| Strong Base (e.g., NaOH) | Nitrile Group | Hydrolysis of nitrile to carboxylate |
Investigation of Potential Hazardous Reactions and Incompatible Materials
An assessment of potential hazardous reactions and incompatible materials for "this compound" can be inferred from the known reactivity of related chemical structures, primarily benzonitrile and general pyrimidine derivatives.
Incompatible Materials:
Based on the reactivity of the benzonitrile functional group, the following classes of materials are likely to be incompatible with "this compound" and should be avoided to prevent potentially hazardous reactions:
Strong Oxidizing Agents: Substances such as peroxides, perchlorates, and permanganates can react exothermically with the organic components of the molecule, potentially leading to a fire or explosion.
Strong Acids: Strong mineral acids like sulfuric acid and hydrochloric acid can catalyze the hydrolysis of the nitrile group to a carboxylic acid or an amide, which can be an exothermic process. rsc.org The pyrimidine ring, being basic, can also undergo protonation, which may alter the compound's stability.
Strong Bases: Caustic materials such as sodium hydroxide (B78521) or potassium hydroxide can also facilitate the hydrolysis of the nitrile group.
Reducing Agents: Strong reducing agents may react with the nitrile or the pyrimidine ring.
It is also noted that some plastics may be attacked by benzonitrile, suggesting that "this compound" could potentially degrade certain types of plastic containers or equipment over time. cornell.edu
Potential Hazardous Reactions:
While no specific hazardous reactions for "this compound" have been documented, the presence of the nitrile group suggests that under certain conditions, hazardous reactions could occur. For instance, the hydrolysis of the nitrile group with strong acids or bases can be vigorous and exothermic. rsc.org Furthermore, nucleophilic substitution reactions on the pyrimidine ring are a possibility. rsc.org The presence of both electron-withdrawing groups (nitrile) and the pyrimidine ring can influence the stability of the molecule. nih.govmdpi.com
Table 1: Inferred Incompatible Materials for this compound
| Material Class | Examples | Potential Hazard |
| Strong Oxidizing Agents | Peroxides, Perchlorates, Permanganates | Exothermic reaction, risk of fire or explosion. |
| Strong Acids | Sulfuric Acid, Hydrochloric Acid | Exothermic hydrolysis of the nitrile group; protonation and potential instability of the pyrimidine ring. rsc.org |
| Strong Bases | Sodium Hydroxide, Potassium Hydroxide | Exothermic hydrolysis of the nitrile group. |
| Reducing Agents | - | Potential reaction with the nitrile or pyrimidine ring. |
| Certain Plastics | - | Degradation of the material. cornell.edu |
Photochemical and Thermal Decomposition Pathways
Thermal Decomposition:
The ether linkage is often a point of initial cleavage in the thermal degradation of aryl ethers. Studies on the thermal degradation of poly(aryl-ether-ether-ketone) (PEEK) have indicated that the primary random chain scission reactions occur at the ether linkages. bohrium.com Applying this to "this compound", a plausible initial step in its thermal decomposition would be the homolytic or heterolytic cleavage of the C-O bond of the ether linkage.
This would likely generate a 4-cyanophenoxy radical and a pyrimidin-2-yl radical, or their corresponding ions. These highly reactive intermediates would then undergo a cascade of further reactions, leading to a complex mixture of smaller, volatile products and potentially char. The specific products would depend on the exact temperature and atmospheric conditions.
Photochemical Decomposition:
The photochemical stability of a molecule is dependent on its ability to absorb light and the efficiency of the subsequent photochemical reactions. Both the benzonitrile and pyrimidine moieties contain chromophores that can absorb UV light. The direct α-arylation of ethers through photoredox-mediated C-H functionalization has been demonstrated, suggesting that the ether linkage could be susceptible to photochemical reactions. nih.gov
Upon absorption of UV radiation, "this compound" could be excited to a higher energy state. From this excited state, several decomposition pathways are possible:
Cleavage of the Ether Bond: Similar to thermal decomposition, the ether linkage is a likely site for photochemical cleavage, leading to the formation of radical species.
Reactions of the Nitrile Group: The nitrile group itself can participate in photochemical reactions, although this is generally less common than reactions involving other functional groups.
Ring Opening/Rearrangement: The pyrimidine ring, upon photoexcitation, could potentially undergo ring-opening or rearrangement reactions, leading to a variety of degradation products.
The specific photoproducts would be dependent on the wavelength of light used, the solvent (if in solution), and the presence of other reactive species such as oxygen.
Table 2: Postulated Decomposition Pathways
| Decomposition Type | Postulated Initial Step | Potential Subsequent Reactions |
| Thermal | Cleavage of the aryl ether linkage. bohrium.com | Radical or ionic chain reactions, fragmentation of the aromatic and heterocyclic rings, char formation. |
| Photochemical | Excitation of benzonitrile or pyrimidine chromophores. nih.gov | Cleavage of the ether bond, reactions of the nitrile group, ring-opening or rearrangement of the pyrimidine ring. |
Vi. Applications in Materials Science
Exploration as Intermediates in Advanced Materials Development
While specific research detailing the extensive use of 4-(Pyrimidin-2-yloxy)benzonitrile as an intermediate is limited, its structural motifs are found in more complex molecules designed for high-performance applications. The combination of a benzonitrile (B105546) acceptor and a pyrimidine (B1678525) unit is a known strategy in the development of materials for organic electronics. For instance, related structures incorporating benzothienopyrimidine-4-benzonitrile have been successfully employed as acceptors in thermally activated delayed fluorescence (TADF) emitters for organic light-emitting diodes (OLEDs). nih.gov This suggests that this compound could serve as a valuable precursor for the synthesis of more elaborate molecular structures with tailored electronic and photophysical properties.
The reactivity of the nitrile group and the pyrimidine ring allows for a range of chemical modifications, making it a versatile intermediate. The nitrile can be hydrolyzed to a carboxylic acid or reduced to an amine, providing handles for further functionalization or polymerization. The pyrimidine ring can also undergo various substitution reactions, enabling the tuning of the molecule's electronic characteristics.
Utilization in Polymer Chemistry and Polymer Functionalization
The presence of a reactive nitrile group and an aromatic structure makes this compound a potential candidate for incorporation into polymer chains. Although specific studies on the polymerization of this exact monomer are not widely documented, related benzonitrile and pyrimidine-containing monomers have been utilized in polymer chemistry.
The nitrile group can potentially undergo polymerization through cyclotrimerization to form triazine-based networks, which are known for their high thermal stability and mechanical strength. Furthermore, the entire molecule can be incorporated as a pendant group onto a polymer backbone to impart specific functionalities. For example, polymers functionalized with polar nitrile groups often exhibit enhanced dielectric properties and improved solubility in polar solvents. The pyrimidine moiety can introduce sites for hydrogen bonding and metal coordination, potentially leading to self-assembling polymers or materials with interesting catalytic or sensing properties.
Development of Advanced Coatings and Related Surface Technologies
Polymers and materials derived from this compound could find applications in the development of advanced coatings. The rigidity of the molecular structure could contribute to the formation of hard and scratch-resistant coatings. The polar nature of the molecule may enhance adhesion to various substrates.
Furthermore, the incorporation of the pyrimidine and benzonitrile moieties could lead to coatings with specific functionalities. For instance, the nitrogen atoms in the pyrimidine ring could act as corrosion inhibitors by coordinating to metal surfaces. The electronic properties of the molecule might also be exploited to create anti-static or conductive coatings. While still a nascent area of research, the foundational properties of this compound suggest a promising future in surface technologies.
Investigation as Components in Organic Light-Emitting Diode (OLED) Systems
The field of organic electronics has seen a surge in the exploration of molecules containing both electron-donating and electron-accepting moieties for use in OLEDs. The benzonitrile group is a well-known electron-withdrawing group, while the pyrimidine ring can also exhibit electron-accepting characteristics. This makes this compound a potential component in the design of materials for OLEDs, particularly as a host material or as a building block for emitters.
Research into related structures has shown the promise of the benzonitrile-pyrimidine combination. For example, a molecular design that merged a benzothienopyrimidine-4-benzonitrile acceptor with donor units resulted in highly efficient green TADF emitters for OLEDs. nih.gov These emitters demonstrated high external quantum efficiencies and significantly longer device lifetimes. This work highlights the potential of the benzothienopyrimidine-4-benzonitrile moiety as a robust acceptor for developing long-lasting TADF emitters. nih.gov This suggests that this compound could serve as a valuable building block in the synthesis of next-generation OLED materials.
Table 1: Performance of a TADF Emitter Incorporating a Benzothienopyrimidine-4-benzonitrile Acceptor
| Emitter Name | Donor Moiety | Acceptor Moiety | External Quantum Efficiency (EQE) | Emission Color |
|---|
Data sourced from a study on lifetime-extending TADF emitters. nih.gov
Research in Liquid Crystalline Systems (based on related benzonitrile derivatives)
The elongated and rigid structure of molecules containing benzonitrile groups often leads to liquid crystalline behavior. While specific studies on the liquid crystal properties of this compound are not available, research on related benzonitrile derivatives provides a strong basis for predicting its potential in this area.
The formation of liquid crystal phases is highly dependent on molecular shape and intermolecular interactions. Key design principles include:
Anisotropic Molecular Shape: Molecules that are significantly longer than they are wide (rod-like or calamitic) are more likely to exhibit liquid crystalline phases. The structure of this compound, with its linear arrangement of a phenyl and a pyrimidinyl ring, provides this necessary anisotropy.
Presence of Polar Groups: The terminal nitrile group introduces a strong dipole moment, which can lead to favorable head-to-tail intermolecular interactions, promoting the alignment necessary for liquid crystal formation.
Rigid Core: The aromatic rings (benzene and pyrimidine) provide a rigid core that helps maintain the rod-like shape.
Flexible Terminal Chains: While not present in this compound itself, the addition of flexible alkyl or alkoxy chains to the core structure is a common strategy to lower melting points and broaden the temperature range of the liquid crystal phase.
The specific arrangement of atoms within a molecule has a profound impact on the type of liquid crystal phase (mesophase) that forms and its properties. For benzonitrile derivatives, the following trends are often observed:
Nematic Phase: The simple nematic phase, where the molecules have long-range orientational order but no positional order, is common for many benzonitrile-based liquid crystals. The strong dipole from the nitrile group often leads to the formation of an antiparallel arrangement of molecules.
Smectic Phases: By modifying the structure, for instance by adding longer flexible chains or introducing lateral substituents, more ordered smectic phases can be induced. In smectic phases, the molecules are arranged in layers.
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Benzothienopyrimidine-4-benzonitrile |
X-ray Scattering Analysis of Ordered Phases (e.g., Nematic, Smectic)
X-ray scattering analysis is instrumental in distinguishing between the various liquid crystal phases exhibited by this compound. The technique typically involves directing a beam of X-rays onto a sample of the compound and measuring the intensity of the scattered radiation at different angles. The resulting diffraction pattern is a fingerprint of the molecular organization within the material.
In the nematic phase , which possesses long-range orientational order but no long-range positional order, the X-ray diffraction pattern is characterized by diffuse scattering. A broad, diffuse halo in the wide-angle X-ray scattering (WAXS) region indicates the liquid-like arrangement of the molecules' centers of mass, with the average intermolecular distance being a key parameter derived from the position of this halo. In the small-angle X-ray scattering (SAXS) region, the absence of sharp reflections confirms the lack of periodic positional order.
Conversely, the smectic phases of this compound, which exhibit one-dimensional positional order in addition to orientational order, give rise to distinct X-ray diffraction patterns. The layered structure of smectic phases produces sharp, quasi-Bragg reflections in the SAXS region. The position of these reflections allows for the precise determination of the smectic layer spacing, a fundamental characteristic of the phase. Different smectic phases, such as Smectic A (with layers perpendicular to the molecular director) and Smectic C (with tilted layers), can be identified and characterized by the nature and angular dependence of these reflections.
Detailed research findings from X-ray scattering studies on liquid crystalline materials provide invaluable data for understanding their structure-property relationships. While specific data for this compound is not publicly available, the following table illustrates the type of data that would be generated from such an analysis for a hypothetical liquid crystal exhibiting nematic and smectic A phases.
| Phase | Scattering Region | Feature | Interpretation | Typical Value (Hypothetical) |
| Nematic | WAXS | Diffuse Halo | Average intermolecular distance | 4-5 Å |
| SAXS | Diffuse Scattering | Lack of positional order | - | |
| Smectic A | WAXS | Diffuse Halo | Liquid-like in-plane order | 4-5 Å |
| SAXS | Sharp Layer Reflection | Smectic layer spacing | 20-30 Å |
This data is crucial for confirming the presence and type of mesophase, as well as for providing quantitative information about the molecular organization. The analysis of these ordered phases through X-ray scattering is a cornerstone of materials science research into liquid crystals, enabling the design and synthesis of new materials with tailored properties for advanced applications.
Vii. Coordination Chemistry and Ligand Design
4-(Pyrimidin-2-yloxy)benzonitrile as a Potential Ligand for Metal Complexes
There is no scientific literature available to confirm or describe the use of this compound as a ligand for metal complexes.
Information on the chelation sites and binding modes of this compound is not documented.
Synthesis of Coordination Compounds with Transition Metals
There are no published methods for the synthesis of coordination compounds of this compound with transition metals.
Characterization of Metal Complexes (e.g., Spectroscopic, X-ray Structural)
As no metal complexes of this compound have been synthesized, there is no data available regarding their spectroscopic or X-ray structural characterization.
Electronic and Geometric Properties of Ligand-Metal Interactions
The electronic and geometric properties of ligand-metal interactions for this compound are unknown due to the absence of any synthesized metal complexes.
Viii. Derivatives and Structure Activity Relationship Sar Studies in Chemical Space
Synthesis of Substituted 4-(Pyrimidin-2-yloxy)benzonitrile Derivatives
The synthesis of derivatives of this compound involves strategic modifications to its core structure. These modifications typically target the pyrimidine (B1678525) ring, the benzonitrile (B105546) ring, or the ether linkage that connects them.
The pyrimidine ring is a versatile scaffold that can be readily functionalized. mdpi.com Common modifications include:
Halogenation: The introduction of halogen atoms (e.g., chlorine, bromine) can significantly alter the electronic properties of the pyrimidine ring and provide a handle for further synthetic transformations, such as cross-coupling reactions. chemijournal.comorganic-chemistry.org For instance, halogenated pyrimidines can be used as precursors for introducing other functional groups. organic-chemistry.org
Alkylation: The addition of alkyl groups can influence the compound's lipophilicity and steric profile.
Amination: The introduction of amino groups can create new hydrogen bonding opportunities and alter the basicity of the pyrimidine ring. chemijournal.comnih.gov The synthesis of 2-aminopyrimidine (B69317) derivatives has been a key strategy in the development of certain kinase inhibitors. nih.gov The reactivity of the pyrimidine ring can be enhanced by quaternization of its nitrogen atoms, making it more susceptible to nucleophilic attack. wur.nl
A general methodology for creating densely substituted pyrimidine derivatives involves the direct condensation of cyanic acid derivatives with N-vinyl/aryl amides. organic-chemistry.org This approach allows for the introduction of various heteroatom substituents at the C4 position of the pyrimidine ring. organic-chemistry.org
Modifications to the benzonitrile ring are crucial for fine-tuning the electronic and steric properties of the molecule. The nitrile group itself is a key functional group, and its reactivity can be modulated by the presence of other substituents on the aromatic ring. nih.gov
Synthetic strategies for modifying the benzonitrile ring include:
Wittig-type Olefination: This reaction can be used to introduce vinyl groups, as demonstrated in the synthesis of 4-(2,2-Difluorovinyl)benzonitrile from 4-Formylbenzonitrile. nih.gov
Transformation of other functional groups: A formyl group on the benzaldehyde (B42025) precursor can be converted to a cyano group through a reaction with hydroxylammonium sulfate (B86663) in the presence of sodium formate (B1220265) and formic acid. researchgate.net
One approach is to replace the direct ether linkage with a longer bridging unit. For example, a 4-(2-(pyridin-2-yloxy)-ethoxy)-benzonitrile has been synthesized, introducing an ethoxy bridge. sigmaaldrich.com Another variation involves a sulfanylmethyl linker, as seen in 4-(Pyrimidin-2-ylsulfanylmethyl)-benzonitrile. ontosight.ai These modifications can influence the compound's biological activity by altering its binding mode to target proteins.
Systematic Investigation of Structural Modifications on Compound Reactivity
Systematic investigations into how structural changes affect the reactivity of this compound and its derivatives are crucial for understanding their chemical behavior. The pyrimidine ring, for instance, can undergo ring transformations when reacting with nucleophiles like ammonia (B1221849) or amide ions. wur.nl These reactions can lead to the formation of different heterocyclic systems. wur.nl The reactivity of the pyrimidine ring towards nucleophiles is enhanced when one or both of its nitrogen atoms are quaternized. wur.nl
Structure-Property Correlations in Derivative Series
The systematic synthesis of derivative series allows for the establishment of structure-property correlations. These correlations are essential for predicting the properties of new compounds and for designing molecules with desired characteristics.
The electronic properties of this compound derivatives are highly sensitive to the nature and position of substituents. The introduction of electron-donating or electron-withdrawing groups can significantly alter the electron distribution within the molecule, affecting properties such as its absorption and emission spectra. nih.govresearchgate.net
For instance, studies on benzothiazole (B30560) derivatives have shown that substituting with an electron-withdrawing group like nitro (-NO2) can lower the HOMO and LUMO energy levels, leading to a reduced energy gap. nih.gov This can be advantageous for charge transport and optoelectronic properties. nih.gov Conversely, an electron-donating group like methyl (-CH3) will have a different effect on the electronic properties. nih.gov
The table below illustrates the impact of different substituents on the electronic properties of a hypothetical series of this compound derivatives, based on general principles observed in similar aromatic compounds. nih.gov
| Derivative | Substituent on Benzonitrile Ring | Expected Effect on Electron Density | Predicted Impact on HOMO-LUMO Gap |
| A | -NO₂ (Nitro) | Electron-withdrawing | Decrease |
| B | -Cl (Chloro) | Electron-withdrawing (inductive), Electron-donating (resonance) | Moderate Decrease |
| C | -H (Unsubstituted) | Reference | Reference |
| D | -CH₃ (Methyl) | Electron-donating | Increase |
| E | -OCH₃ (Methoxy) | Electron-donating | Significant Increase |
This table is a hypothetical representation based on established principles of physical organic chemistry and may not reflect experimentally determined values for these specific compounds.
Influence of Steric and Electronic Factors on Molecular Conformation
The conformation of this compound is primarily dictated by the rotation around the two C-O bonds of the ether linkage. This rotation is subject to steric clashes between the ortho-hydrogens of both rings and electronic interactions involving the lone pairs of the bridging oxygen atom and the π-systems of the aromatic rings.
Foundational Conformation: Insights from 2-Phenoxypyrimidine (B1148737)
While a specific crystallographic study for this compound is not publicly available, the X-ray crystal structure of the closely related compound, 2-phenoxypyrimidine , provides a crucial reference point. nih.gov In the solid state, 2-phenoxypyrimidine adopts a non-planar conformation. The asymmetric unit of the crystal contains two independent molecules, each exhibiting a significant twist between the pyrimidine and phenyl rings. nih.gov The dihedral angles between the aromatic ring planes are 75.9(1)° and 79.3(1)°. nih.gov This pronounced deviation from planarity is a strategy to minimize the steric repulsion between the hydrogen atoms on the carbon atoms adjacent to the ether linkage on both rings.
Table 1: Crystallographic Dihedral Angles for 2-Phenoxypyrimidine
| Molecule in Asymmetric Unit | Dihedral Angle (°) | Reference |
| 1 | 75.9(1) | nih.gov |
| 2 | 79.3(1) | nih.gov |
This interactive table summarizes the experimentally determined dihedral angles from the X-ray crystal structure of 2-phenoxypyrimidine, highlighting the non-planar nature of the molecule.
The Electronic Influence of the Cyano Group
The introduction of a cyano (-CN) group at the para-position of the phenyl ring, as in this compound, introduces a potent electron-withdrawing element. studypug.com Electron-withdrawing groups can influence molecular conformation through several mechanisms. They can alter the bond lengths and angles within the benzonitrile ring and modify the electronic character of the ether oxygen's lone pairs, potentially affecting the rotational barrier around the C-O bonds.
Steric Effects of Substituents
The introduction of bulky substituents, particularly at the ortho-positions of either the pyrimidine or the benzonitrile ring, would predictably have a more dramatic effect on the molecular conformation. Any substituent larger than a hydrogen atom at these positions would significantly increase the steric repulsion.
For instance, the substitution of a methyl group at the ortho-position of the phenyl ring would lead to a greater steric clash with the pyrimidine ring. To alleviate this strain, the molecule would be forced to adopt an even larger dihedral angle, likely approaching orthogonality (90°). This principle is a cornerstone of conformational analysis in many biaryl and diaryl ether systems.
Table 2: Predicted Conformational Changes in this compound Derivatives
| Derivative | Substituent Position | Nature of Substituent | Predicted Change in Dihedral Angle | Rationale |
| 4-((4-methylpyrimidin-2-yl)oxy)benzonitrile | Pyrimidine C4 | Electron-donating, Sterically small | Minimal change | Minor electronic and steric perturbation. |
| 4-((5-bromopyrimidin-2-yl)oxy)benzonitrile | Pyrimidine C5 | Electron-withdrawing, Sterically moderate | Minimal change | Substitution is distant from the ether linkage. |
| 2-((3-methylphenoxy)pyrimidin-2-yl)benzonitrile | Benzonitrile C3 | Electron-donating, Sterically small | Minimal change | Meta-position minimizes direct steric interaction. |
| 2-((2-methylphenoxy)pyrimidin-2-yl)benzonitrile | Benzonitrile C2 | Electron-donating, Sterically significant | Significant increase | Direct ortho-substituent steric clash. |
This interactive table provides a predictive analysis of how different substituents would likely influence the dihedral angle of the core this compound structure based on established principles of steric and electronic effects.
Ix. Environmental Transformation Studies
Identification of Environmental Transformation Products of Related Compounds
While specific studies on the environmental transformation of 4-(Pyrimidin-2-yloxy)benzonitrile are not extensively documented in publicly available literature, the transformation products of its constituent chemical moieties, benzonitrile (B105546) and pyrimidine (B1678525), as well as related herbicides, have been investigated. These studies are crucial for predicting the potential metabolites of this compound.
The primary transformation pathways for benzonitrile derivatives in the environment involve the modification of the nitrile group and hydroxylation of the aromatic ring. For instance, benzonitrile itself can be metabolized by microorganisms through two main routes. The major pathway is aromatic hydroxylation, which yields o-hydroxybenzonitrile, m-hydroxybenzonitrile, and p-hydroxybenzonitrile (cyanophenols). nih.gov A minor, yet significant, pathway is the hydrolysis of the nitrile group, which first produces benzamide (B126) and subsequently benzoic acid. nih.govdoubtnut.com
Studies on benzonitrile herbicides like ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) and bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile) show a similar initial degradation step where the nitrile group is hydrolyzed to a carboxamide and then to a carboxylic acid. researchgate.net For example, ioxynil is converted to 3,5-diiodo-4-hydroxybenzoic acid (IAC) and bromoxynil is transformed into 3,5-dibromo-4-hydroxybenzoic acid (BrAC). researchgate.net This suggests that the nitrile group of this compound is a likely site for environmental transformation, potentially leading to 4-(pyrimidin-2-yloxy)benzamide and subsequently 4-(pyrimidin-2-yloxy)benzoic acid.
The pyrimidine ring, a common structure in many biologically active compounds, can also undergo degradation, although it is generally more stable. nih.gov The ether linkage between the pyrimidine and benzonitrile moieties represents another potential point of cleavage through hydrolysis, which would yield pyrimidin-2-ol and 4-hydroxybenzonitrile (B152051).
Table 1: Identified Environmental Transformation Products of Related Benzonitrile Compounds
| Parent Compound | Transformation Product(s) | Type of Transformation | Reference |
|---|---|---|---|
| Benzonitrile | o/m/p-Hydroxybenzonitrile (Cyanophenols) | Aromatic Hydroxylation | nih.gov |
| Benzonitrile | Benzamide, Benzoic Acid | Nitrile Hydrolysis | nih.gov |
| Ioxynil | 3,5-diiodo-4-hydroxybenzamide, 3,5-diiodo-4-hydroxybenzoic acid (IAC) | Nitrile Hydrolysis | researchgate.net |
| Bromoxynil | 3,5-dibromo-4-hydroxybenzamide, 3,5-dibromo-4-hydroxybenzoic acid (BrAC) | Nitrile Hydrolysis | researchgate.net |
| Dichlobenil | 2,6-dichlorobenzamide (BAM), 2,6-dichlorobenzoic acid (2,6-DCBA) | Nitrile Hydrolysis | researchgate.net |
Elucidation of Degradation Pathways and Metabolite Formation (e.g., Hydroxylation, Hydrolysis)
The degradation of this compound in the environment is expected to proceed through several key chemical and biological pathways, primarily hydrolysis and hydroxylation, based on the reactivity of its functional groups. nih.govresearchgate.net
Hydrolysis: Hydrolysis is a major degradation pathway for compounds containing nitrile and ether functional groups.
Nitrile Group Hydrolysis: The cyano (C≡N) group of the benzonitrile moiety can undergo acid- or base-catalyzed hydrolysis, as well as enzymatic hydrolysis by microorganisms possessing nitrilase or nitrile hydratase enzymes. researchgate.netrsc.org This process typically occurs in two steps: the nitrile is first converted to an amide (4-(pyrimidin-2-yloxy)benzamide), which is then further hydrolyzed to a carboxylic acid (4-(pyrimidin-2-yloxy)benzoic acid) and ammonia (B1221849). nih.govdoubtnut.comgoogle.com Studies on soil actinobacteria have demonstrated their capability to hydrolyze benzonitrile herbicides via this pathway. researchgate.net
Ether Linkage Hydrolysis: The ether bond connecting the pyrimidine ring to the phenoxy group is another potential site for hydrolytic cleavage. This reaction would break the molecule into two separate fragments: pyrimidin-2-ol and 4-hydroxybenzonitrile. The stability of this ether linkage can vary depending on environmental conditions such as pH.
Hydroxylation: Hydroxylation is a common metabolic reaction in the degradation of aromatic compounds. nih.gov
Aromatic Hydroxylation: In vivo studies on benzonitrile show that hydroxylation of the benzene (B151609) ring is a major metabolic transformation, leading to the formation of various cyanophenols. nih.gov For this compound, enzymatic hydroxylation could occur on the benzonitrile ring at positions ortho or meta to the ether linkage. This process would introduce a hydroxyl (-OH) group, increasing the compound's polarity and water solubility, which often facilitates further degradation.
The combination of these pathways suggests that the environmental degradation of this compound could lead to a complex mixture of intermediate metabolites. The persistence of the parent compound and the formation of these metabolites are dependent on various environmental factors, including soil type, pH, temperature, and the presence of competent microbial communities. researchgate.net
Development of Analytical Methodologies for Detection and Quantification in Environmental Matrices
The detection and quantification of trace organic pollutants like this compound and its potential transformation products in complex environmental matrices such as water, soil, and sediment require highly sensitive and selective analytical methods. researchgate.net The development of these methods is crucial for monitoring the environmental occurrence and fate of the compound.
The current state-of-the-art techniques for analyzing such emerging contaminants are primarily based on chromatography coupled with mass spectrometry. researchgate.netnih.govresearchgate.net
Sample Preparation: Due to the complexity of environmental samples and the typically low concentrations of target analytes, a sample preparation step is essential to extract, clean, and concentrate the compounds of interest before instrumental analysis. nih.govmdpi.com
Solid-Phase Extraction (SPE): This is the most widely used technique for extracting pharmaceuticals and other polar organic compounds from aqueous samples. researchgate.netcsbsju.edu Different sorbent materials, such as C18 or polymeric phases, can be selected based on the polarity of the target analytes to effectively isolate them from the sample matrix. nih.gov
Dispersive Solid-Phase Extraction (dSPE): Often used as a clean-up step, particularly in methods like QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), dSPE efficiently removes interfering matrix components from the sample extract. mdpi.com
Instrumental Analysis:
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS, and particularly tandem mass spectrometry (LC-MS/MS), is the technique of choice for the analysis of polar, non-volatile compounds like this compound and its expected metabolites. researchgate.netnih.gov Electrospray ionization (ESI) is a common ionization technique used for such analyses, as it is a soft ionization method suitable for a wide range of compounds. nih.gov The high selectivity and sensitivity of LC-MS/MS allow for the detection and quantification of analytes at nanogram-per-liter (ng/L) levels. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS): While LC-MS is generally preferred for polar compounds, GC-MS can also be used, often requiring a derivatization step to increase the volatility and thermal stability of the analytes. csbsju.edu Derivatization converts polar functional groups (like -OH or -COOH) into less polar, more volatile derivatives suitable for GC analysis.
The development of a robust analytical method would involve optimizing the extraction efficiency, minimizing matrix effects, and validating the method for accuracy, precision, and sensitivity to ensure reliable monitoring of this compound and its transformation products in the environment. nih.gov
Table 2: Common Analytical Techniques for Related Environmental Contaminants
| Analytical Technique | Detector | Sample Preparation | Typical Sample Matrix | Application Notes | Reference |
|---|---|---|---|---|---|
| Liquid Chromatography | Tandem Mass Spectrometry (MS/MS) | Solid-Phase Extraction (SPE) | Wastewater, Surface Water | Preferred method for polar and non-volatile pharmaceuticals and personal care products (PPCPs). Offers high sensitivity and selectivity. | researchgate.netresearchgate.net |
| Gas Chromatography | Mass Spectrometry (MS) | SPE, Derivatization | Water, Serum | Requires derivatization for polar analytes to increase volatility. Effective for a wide range of compounds. | csbsju.edu |
| Capillary Electrophoresis | Mass Spectrometry (MS/MS) | Solid-Phase Microextraction (SPME) | Water | Offers high separation efficiency and selectivity. Can be an alternative to LC for certain applications. | nih.gov |
| High-Performance Liquid Chromatography (HPLC) | UV or Diode Array Detector (DAD) | Liquid-Liquid Extraction (LLE) | Water, Industrial Effluents | Lower sensitivity than MS but can be used for higher concentration samples. Good for method development. | mdpi.com |
X. Conclusion and Future Research Directions
Summary of Key Academic Findings and Methodological Advances
The synthesis of pyrimidinyl aryl ethers, the structural class to which 4-(Pyrimidin-2-yloxy)benzonitrile belongs, has been a subject of considerable research. Key advancements include the development of various catalytic systems that facilitate the crucial C-O bond formation.
Methodological Advances in Diaryl Ether Synthesis:
| Catalytic System | Key Features | Relevant Precursors | Reference |
| Palladium-based Catalysts | High efficiency and functional group tolerance in cross-coupling reactions. | Pyridylmethyl silyl (B83357) ethers and aryl bromides. | nih.gov |
| Copper-based Catalysts | Cost-effective and suitable for large-scale production, often ligand-free. | Aryl halides and aliphatic alcohols. | organic-chemistry.orgnih.govorganic-chemistry.org |
| Diaryliodonium Salts | Mild, transition-metal-free O-arylation. | Unsymmetrical diaryliodonium tosylates and phenols. | organic-chemistry.orgthieme-connect.com |
These methodologies, while not explicitly applied to this compound, offer robust starting points for its synthesis. The reaction would likely involve the coupling of a 2-halopyrimidine with 4-hydroxybenzonitrile (B152051).
Remaining Challenges and Knowledge Gaps in the Research Landscape
Despite the progress in synthetic methods for related compounds, significant challenges and knowledge gaps remain in the context of this compound:
Lack of Specific Research: The most significant gap is the absence of dedicated academic studies on the synthesis, characterization, and application of this compound.
Synthesis of Unsymmetrical Ethers: The synthesis of unsymmetrical diaryl ethers can be challenging, often leading to mixtures of products and requiring careful optimization of reaction conditions to achieve high regioselectivity. organic-chemistry.orgthieme-connect.com
Detailed Mechanistic Understanding: While general mechanisms for nucleophilic aromatic substitution on pyrimidines are understood, the specific kinetics and thermodynamics for the formation of this compound are yet to be elucidated.
Physicochemical and Biological Profile: There is no publicly available data on the spectroscopic properties, crystal structure, or biological activity of this compound.
Proposed Avenues for Future Research and Development
The structural features of this compound suggest several promising avenues for future research, spanning from fundamental synthetic chemistry to applied materials and medicinal science.
Future research should focus on developing efficient, sustainable, and scalable synthetic routes to this compound and its derivatives. The principles of green chemistry, such as the use of non-toxic reagents, renewable solvents, and energy-efficient reaction conditions, should be central to these efforts. researchgate.netrasayanjournal.co.inrsc.orgsemanticscholar.orgresearchgate.net Methodologies like microwave-assisted synthesis and catalyst-free reactions in green solvents like water could be explored. researchgate.netsemanticscholar.org
The development of novel catalysts is crucial for overcoming the challenges in synthesizing unsymmetrical pyrimidinyl aryl ethers. Research could focus on:
Hybrid Catalysts: Combining different catalytic species to achieve synergistic effects.
Nanocatalysts: Offering high surface area and reactivity, potentially leading to more efficient and selective transformations.
Photocatalysis: Utilizing light to drive chemical reactions under mild conditions.
A thorough understanding of the reaction mechanism is essential for optimizing the synthesis of this compound. Future studies could employ:
Kinetic Studies: To determine the rate-determining steps and the influence of various reaction parameters.
Computational Modeling: To map out the potential energy surface of the reaction and identify key transition states and intermediates. researchgate.net
Spectroscopic Monitoring: In-situ spectroscopic techniques can provide real-time information about the reaction progress and the formation of intermediates.
Computational chemistry offers powerful tools to predict the properties and potential applications of this compound before its synthesis.
Potential Computational Studies:
| Computational Method | Application for this compound |
| Density Functional Theory (DFT) | Calculation of geometric parameters, vibrational frequencies, and electronic properties. researchgate.netacs.org |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular descriptors. nih.govresearchgate.netresearchgate.nettandfonline.comrsc.org |
| Molecular Docking | Investigation of potential binding interactions with biological targets. rsc.orgnih.gov |
| Molecular Dynamics (MD) Simulations | Study of the dynamic behavior and stability of the compound in different environments. |
These computational approaches can guide the rational design of novel derivatives of this compound with tailored electronic, optical, or biological properties, paving the way for their application in areas such as organic electronics or as scaffolds in drug discovery. nih.govnih.govtandfonline.comresearchgate.nettandfonline.com
Expanding Applications in Emerging Chemical and Material Technologies
The unique structural characteristics of this compound, combining a pyrimidine (B1678525) ring with a benzonitrile (B105546) moiety, position it as a valuable compound for innovation beyond its established applications. The exploration of this molecule and its derivatives is paving the way for significant advancements in various cutting-edge chemical and material technologies. The inherent properties of the pyrimidine core, such as its electron-rich nature and capacity for diverse chemical interactions, make it a versatile scaffold in both medicinal chemistry and material science. nih.govmdpi.com
A primary area of its expanding application is in the synthesis of complex organic molecules. Pyrimidine derivatives are crucial intermediates in the development of pharmaceuticals. For instance, related structures like 4-((4-hydroxypyrimidin-2-yl)amino)benzonitrile and 4-((4-chloropyrimidin-2-yl)amino)benzonitrile (B120616) serve as key precursors in the synthesis of drugs such as Rilpivirine, a potent anti-HIV agent. chemijournal.comnih.gov The development of efficient, cost-effective, and large-scale synthesis protocols for these intermediates is an active area of research, aiming to improve the accessibility of vital medicines. chemijournal.comnih.gov
In the realm of material science, pyrimidine-based compounds are being investigated as fundamental building blocks for novel functional materials. bldpharm.combldpharm.com The rigid structure and specific electronic properties of molecules like 4-(Pyrimidin-2-yl)benzonitrile make them promising candidates for creating advanced materials such as Covalent Organic Frameworks (COFs), polymers, and materials with unique optical or electronic properties. bldpharm.combldpharm.com Research into related pyrimidine derivatives has also highlighted their potential in developing new anticancer agents, demonstrating the versatility of this chemical scaffold. nih.govnih.gov For example, a series of 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives showed potent antitumor activity. nih.gov
Future research is expected to further exploit the reactivity and functionality of the this compound scaffold. Investigations may focus on synthesizing novel polymers and specialty materials where the pyrimidine and benzonitrile groups can impart desirable thermal, electronic, or photophysical properties. Furthermore, the exploration of related structures continues to yield compounds with potential applications in agrochemicals, such as nematicidal agents, and as inhibitors for various biological targets, indicating a broad and promising future for this class of compounds in diverse technological fields. mdpi.com
Table 1: Emerging Applications of Pyrimidine-Benzonitrile Derivatives
| Application Area | Description of Research | Specific Role/Compound Example | Supporting Evidence |
| Pharmaceutical Synthesis | Development of efficient synthesis routes for antiviral drugs. | Intermediate in the synthesis of Rilpivirine, an anti-HIV medication. | chemijournal.comnih.gov |
| Material Science | Use as a building block for advanced functional materials. | Monomer for Covalent Organic Frameworks (COFs), electronic, and optical materials. | bldpharm.combldpharm.com |
| Medicinal Chemistry | Design of novel small molecule inhibitors for cancer therapy. | Scaffold for potential antitumor agents, such as 4-(pyrrolo[2,3-d]pyrimidine-4-yloxy)benzamide derivatives. | nih.govnih.gov |
| Agrochemicals | Investigation of derivatives for crop protection. | Benzopyrano-pyrimidine derivatives showing nematicidal activity. | mdpi.com |
Q & A
Q. Q1. What are the recommended synthetic routes for 4-(Pyrimidin-2-yloxy)benzonitrile derivatives, and how do reaction conditions affect yields?
Methodology:
- Nucleophilic aromatic substitution is a common approach, where pyrimidinyloxy groups are introduced via coupling reactions. For example, a brominated pyrimidine intermediate (e.g., 5-bromo-6-aminopyrimidine) can react with 4-cyanophenol under basic conditions (e.g., KCO in DMF) .
- Optimization tips : Elevated temperatures (80–100°C) and inert atmospheres (N) improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical due to byproduct formation .
- Yield variability : Substituents on the pyrimidine ring (e.g., bromo, amino groups) significantly influence reactivity. For example, derivatives with electron-withdrawing groups exhibit lower yields (16–27%) compared to electron-donating analogs (up to 46%) .
Q. Q2. How can researchers confirm the structural integrity of this compound derivatives post-synthesis?
Methodology:
- NMR spectroscopy :
- H NMR : Key signals include aromatic protons (δ 7.2–8.5 ppm) and pyrimidine NH/OH groups (δ 10–12 ppm). Splitting patterns confirm substitution positions .
- C NMR : The nitrile carbon (C≡N) resonates at δ 115–120 ppm, while pyrimidine carbons appear at δ 150–160 ppm .
- HRMS : Use electrospray ionization (ESI) to verify molecular ions ([M+H]). Discrepancies >2 ppm suggest impurities or incorrect stoichiometry .
Q. Q3. What safety precautions are essential when handling this compound analogs?
Methodology:
- Hazard mitigation :
Advanced Research Questions
Q. Q4. How can computational modeling guide the optimization of this compound as a kinase inhibitor?
Methodology:
- Molecular docking : Use crystal structures of target proteins (e.g., mGlu5 receptor) to predict binding modes. Pyrimidine-oxygen interactions with hinge regions (e.g., Asp168 in mGlu5) are critical for affinity .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy. For example, fluoropyridinyl groups improve ligand efficiency (LE >0.3) by reducing desolvation penalties .
Q. Q5. How do solvent polarity and steric effects influence the photophysical properties of this compound?
Methodology:
- Fluorescence spectroscopy :
- In polar solvents (e.g., DMSO), twisted intramolecular charge transfer (TICT) states quench fluorescence. Non-polar solvents (e.g., toluene) enhance quantum yields (Φ >0.5) .
- Steric hindrance from ortho-substituents restricts rotation, stabilizing planar intramolecular charge transfer (PICT) states .
Q. Q6. What strategies resolve contradictions in biological activity data for this compound analogs?
Methodology:
- SAR analysis : Compare substituent effects across assays. For example:
Q. Q7. How can X-ray crystallography validate the binding conformation of this compound derivatives?
Methodology:
- Co-crystallization : Use thermostabilized receptors (e.g., mGlu5) soaked with ligand (10 mM in buffer). Structures resolved at ≤3.1 Å confirm key interactions (e.g., pyrimidine N1 with Arg99) .
- Electron density maps : Anomalous scattering (e.g., bromine atoms in 5-bromo derivatives) aids phase determination .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
